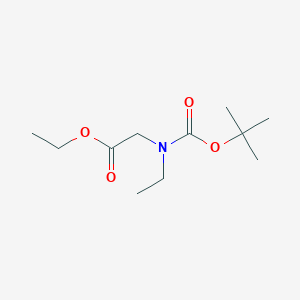
2-(2,6-Diisopropylphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Diisopropylphenyl)acetonitrile (DIPN) is an organic compound with a wide range of applications in the laboratory, ranging from synthesis to analytical chemistry. It is a versatile molecule with a unique structure and properties, making it a valuable tool in the field of scientific research. DIPN is a colorless liquid with a boiling point of approximately 150°C and a solubility of 0.2 g/L in water. It is composed of two isopropyl groups, two phenyl groups, and an acetonitrile moiety. The structure of DIPN is highly symmetrical, making it an ideal starting material for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(2,6-Diisopropylphenyl)acetonitrile is not yet fully understood. However, it is believed that the molecule is able to interact with other molecules in the environment, forming complexes and altering the properties of the molecules. Additionally, it is believed that this compound can act as an electron acceptor, allowing for the transfer of electrons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that it is able to interact with proteins and other molecules in the environment, altering their properties and potentially affecting the function of the proteins. Additionally, it has been shown to interact with enzymes, which can affect the activity of the enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2,6-Diisopropylphenyl)acetonitrile in laboratory experiments include its low cost, high reactivity, and wide range of applications. Additionally, it is a highly symmetrical molecule, making it an ideal starting material for the synthesis of other compounds. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
For the use of 2-(2,6-Diisopropylphenyl)acetonitrile in scientific research include the development of new synthesis methods, the exploration of its biochemical and physiological effects, and the development of new applications for the molecule. Additionally, further research into the structure and properties of the molecule could lead to the development of new materials and products. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs and therapies. Finally, further research into the environmental effects of this compound could lead to the development of new methods for the safe disposal of the molecule.
Méthodes De Synthèse
The synthesis of 2-(2,6-Diisopropylphenyl)acetonitrile is a straightforward process that involves the reaction of an alcohol and an aldehyde. This is accomplished by heating the alcohol and aldehyde in the presence of a base, such as sodium hydroxide. The reaction is exothermic, and the resulting product is this compound. The reaction can also be catalyzed by an acid such as sulfuric acid.
Applications De Recherche Scientifique
2-(2,6-Diisopropylphenyl)acetonitrile has a wide range of applications in scientific research. It is a useful reagent for the synthesis of other compounds, such as polymers and other organometallic compounds. Additionally, it is a useful tool in the field of analytical chemistry, as it can be used to detect and quantify the presence of other compounds. It can also be used to study the effects of different compounds on biological systems.
Propriétés
IUPAC Name |
2-[2,6-di(propan-2-yl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-10(2)12-6-5-7-13(11(3)4)14(12)8-9-15/h5-7,10-11H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQLZXKOJXLLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














